Methyl 4-(3-bromoprop-1-en-1-yl)benzoate
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Overview
Description
Methyl 4-(3-bromoprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C11H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 3-bromoprop-1-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-bromoprop-1-en-1-yl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-propenylbenzoate. The reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-bromoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of methyl 4-(3-hydroxyprop-1-en-1-yl)benzoate.
Addition: Formation of methyl 4-(3,3-dibromopropyl)benzoate.
Oxidation: Formation of methyl 4-(3-carboxyprop-1-en-1-yl)benzoate.
Scientific Research Applications
Methyl 4-(3-bromoprop-1-en-1-yl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-(3-bromoprop-1-en-1-yl)benzoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the propenyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3,3,3-trifluoroprop-1-en-1-yl)benzoate: Similar structure but with trifluoromethyl group instead of bromine.
Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: Contains a methoxy group and an oxo group in the propenyl chain.
Uniqueness
Methyl 4-(3-bromoprop-1-en-1-yl)benzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H11BrO2 |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
methyl 4-[(E)-3-bromoprop-1-enyl]benzoate |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7H,8H2,1H3/b3-2+ |
InChI Key |
YRQTYFBFNPDSAA-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/CBr |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CCBr |
Origin of Product |
United States |
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